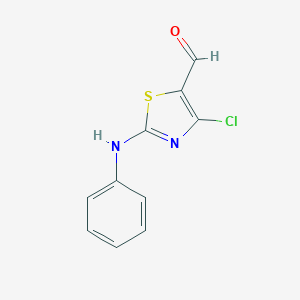

4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde

Description

Propriétés

IUPAC Name |

2-anilino-4-chloro-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2OS/c11-9-8(6-14)15-10(13-9)12-7-4-2-1-3-5-7/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASSFVQGPUWYCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=C(S2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366499 | |

| Record name | 2-Anilino-4-chloro-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126193-27-9 | |

| Record name | 2-Anilino-4-chloro-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of 4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde typically involves the reaction of 4-chlorobenzylamine with 2-bromo-1,3-thiazole-5-carbaldehyde under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Des Réactions Chimiques

4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The thiazole ring allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde has been extensively studied for its potential as a lead compound in drug development. Research indicates its promising biological activities, particularly:

- Antimicrobial Properties : The compound exhibits activity against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .

- Anticancer Activity : Studies have demonstrated its effectiveness against different cancer cell lines, including breast cancer (MCF7) and glioblastoma cells. The structure-activity relationship (SAR) suggests that modifications to the thiazole ring can enhance its anticancer properties .

Biological Studies

The compound is utilized in biological research to investigate enzyme inhibition and receptor binding. Its thiazole structure allows it to interact with various biological macromolecules, potentially modulating enzyme activities that are crucial in disease mechanisms.

Materials Science

Due to its unique structural properties, this compound is also explored in materials science for:

- Dye Production : It serves as an intermediate in synthesizing dyes and pigments, contributing to the development of novel materials with specific electronic or optical properties.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various thiazole derivatives, including this compound, against human cancer cell lines. The results indicated significant cytotoxicity with IC50 values suggesting strong potential for further development into therapeutic agents .

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | MCF7 | 15.0 | Effective against estrogen receptor-positive cells |

| Other Thiazoles | Various | Varies | Comparison shows superior efficacy |

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound. It was tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at low concentrations. This positions it as a valuable candidate for developing new antibiotics .

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Mécanisme D'action

The mechanism of action of 4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and biological system.

Comparaison Avec Des Composés Similaires

Structural Features and Substituent Effects

The thiazole core allows for versatile substitutions, with modifications at position 2 significantly influencing properties. Key analogs include:

Key Observations :

- Substituent Bulk and Melting Points : Bulky substituents (e.g., triazolylthio in IIId) correlate with higher melting points (210°C), likely due to enhanced intermolecular interactions .

- Electron-Donating vs. Withdrawing Groups: Morpholin-4-yl (IIIb) and pyrrolidin-1-yl (IIIa) substituents, being electron-rich, show higher synthetic yields (84–93%) compared to aromatic amino groups, suggesting better stability during synthesis .

- Spectroscopic Signatures : The carbaldehyde proton (CHO) consistently appears near δ 9.8–10.0 in 1H-NMR, while NH protons in IIId resonate at δ 15.35, indicating strong hydrogen bonding .

Physicochemical Properties

- Lipophilicity : Analogs with aromatic substituents (e.g., 4-fluorophenyl ) exhibit higher calculated logP values compared to aliphatic amines (e.g., IIIa, IIIb), impacting solubility and membrane permeability .

- Molecular Weight and Drug-Likeness: Compounds like IIId (MW 355.10) approach the upper limit of Lipinski’s rule (MW < 500), whereas dimethylamino derivatives (MW 190.65) are more favorable for oral bioavailability .

Activité Biologique

4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles detailed findings from various studies, highlighting its synthesis, mechanisms of action, and biological evaluations.

The compound is characterized by the thiazole ring, which is known for its biological activity. The synthesis of this compound typically involves the condensation of appropriate thiazole derivatives with phenylamine under acidic or basic conditions. The presence of the chloro and phenylamino groups significantly influences its reactivity and biological properties.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In a study assessing its efficacy against various bacterial strains, it was found to have a minimum inhibitory concentration (MIC) ranging from 0.23 to 0.70 mg/mL against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus, while showing moderate activity against Gram-negative strains like Escherichia coli .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Bacillus cereus | 0.23 |

| Staphylococcus aureus | 0.47 |

| Escherichia coli | 0.70 |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown promising results against various cancer cell lines, including HepG2 (hepatocellular carcinoma). The compound exhibited cytotoxic effects with an IC50 value of approximately 24.38 µM , indicating significant potential as an anticancer agent .

In vitro assays revealed that modifications in the phenyl ring, particularly halogen substitutions (e.g., chloro), enhance the anticancer properties by improving the compound's ability to induce apoptosis in cancer cells .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancer cells. The thiazole moiety is crucial for binding to biological targets, influencing various signaling pathways that lead to cell death or inhibition of growth.

- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and interferes with metabolic processes essential for bacterial survival.

- Anticancer Mechanism : It induces apoptosis through the activation of caspase pathways and inhibits cell proliferation by interfering with DNA synthesis.

Case Studies

Several case studies have illustrated the effectiveness of this compound:

- Study on Antimicrobial Efficacy : A comprehensive evaluation conducted on a range of bacterial strains demonstrated that this compound could serve as a lead compound for developing new antibiotics, particularly against resistant strains .

- Anticancer Research : In a study focusing on hepatocellular carcinoma, the compound was shown to significantly reduce cell viability in HepG2 cells, suggesting its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, thiazole derivatives are often prepared by reacting substituted thioureas with α-halo carbonyl compounds under reflux in ethanol or PEG-400 . Optimization involves adjusting solvent polarity (e.g., PEG-400 improves yields up to 93% for similar thiazoles) and reaction time (4–6 hours reflux). Monitoring by TLC and recrystallization in ethanol or DMSO can enhance purity .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirmation?

- Methodological Answer : Key techniques include:

- 1H-NMR : To identify the aldehyde proton (δ ~9.8–10.0 ppm) and phenylamino groups (δ ~7.5–8.0 ppm) .

- Mass spectrometry (ESI+) : Confirms molecular ion peaks (e.g., m/z 355.1 [M+H]+ for analogs) .

- Melting point analysis : Consistent melting points (e.g., 178–210°C for related thiazoles) validate purity .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Methodological Answer : Standard protocols involve:

- In vitro cytotoxicity : MTT assays at 50–100 µM concentrations against cancer cell lines.

- Anti-inflammatory screening : Carrageenan-induced edema models in rodents (50 mg/kg oral dose) .

- Receptor binding studies : Radioligand assays for 5-HT or dopamine receptors if structural analogs show affinity .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the phenylamino group influence bioactivity?

- Methodological Answer : Substituents like electron-withdrawing groups (e.g., Cl, CF₃) enhance electrophilicity, potentially increasing receptor binding. For example:

- 4-Trifluoromethylphenyl analogs show improved 5-HT receptor affinity due to enhanced lipophilicity .

- Steric hindrance : Bulky groups (e.g., morpholinyl) may reduce activity but improve metabolic stability . Computational modeling (e.g., DFT) can predict electronic effects .

Q. How can conflicting data on biological activity (e.g., cytotoxicity vs. anti-inflammatory effects) be resolved?

- Methodological Answer : Contradictions arise from assay conditions or off-target effects. Strategies include:

- Dose-response profiling : Test multiple concentrations (1–100 µM) to identify therapeutic windows.

- Selectivity assays : Compare activity across related targets (e.g., COX-2 vs. 5-LOX for anti-inflammatory effects) .

- Metabolite analysis : LC-MS to rule out degradation products interfering with assays .

Q. What strategies are effective for modifying the thiazole core to improve pharmacokinetic properties?

- Methodological Answer : Structural modifications include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.